

# Spectroscopic Profile of 2-bromo-2,3-dihydro-1H-indene: A Technical Guide

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## Compound of Interest

Compound Name: 2-bromo-2,3-dihydro-1H-indene

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This technical guide provides a comprehensive overview of the spectral data for **2-bromo-2,3-dihydro-1H-indene**, a key intermediate in various synthetic applications. This document is intended for researchers, scientists, and professionals in the fields of organic chemistry and drug development, offering a centralized resource for the spectroscopic characterization of this compound. While experimental nuclear magnetic resonance (NMR) data for this specific molecule is not widely available in public databases, this guide presents available experimental data from mass spectrometry and infrared spectroscopy, alongside predicted NMR data based on established spectroscopic principles. Furthermore, detailed experimental protocols for obtaining such spectra are provided to facilitate laboratory work.

## Data Presentation

The following tables summarize the available and predicted spectral data for **2-bromo-2,3-dihydro-1H-indene**.

### Table 1: Mass Spectrometry Data

Parameter	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>9</sub> Br	PubChem[1]
Molecular Weight	197.07 g/mol	PubChem[1]
Exact Mass	195.98876 Da	PubChem[1]
Ionization Method	GC-MS	PubChem[1]

#### Expected Fragmentation Pattern:

The mass spectrum of **2-bromo-2,3-dihydro-1H-indene** is expected to show a molecular ion peak (M<sup>+</sup>) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom.[2] Common fragmentation pathways would likely involve the loss of the bromine radical (M<sup>+</sup> - Br) to form a stable secondary carbocation, and potentially the loss of HBr. Further fragmentation of the indanyl cation could also be observed.[2]

#### Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment	Source
~3070-3020	Medium	Aromatic C-H stretch	Predicted
~2950-2850	Medium	Aliphatic C-H stretch	Predicted
~1600, 1480	Medium-Strong	Aromatic C=C bending	Predicted
~1450	Medium	CH <sub>2</sub> bending	Predicted
~750	Strong	ortho-disubstituted benzene ring C-H out- of-plane bend	Predicted
~600-500	Medium-Strong	C-Br stretch	Predicted

Note: The available vapor phase IR spectrum on PubChem can be used for comparison.

#### Table 3: Predicted <sup>1</sup>H NMR Spectral Data

Solvent:  $\text{CDCl}_3$ , Reference: TMS (0 ppm)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~7.2-7.5	m	4H	Aromatic protons
~4.8-5.0	m	1H	CH-Br
~3.3-3.6	m	2H	Ar-CH <sub>2</sub>
~3.0-3.3	m	2H	CH-CH <sub>2</sub>

## Table 4: Predicted $^{13}\text{C}$ NMR Spectral Data

Solvent:  $\text{CDCl}_3$ , Reference: TMS (0 ppm)

Chemical Shift ( $\delta$ , ppm)	Assignment
~140-145	Quaternary aromatic carbons
~125-130	Aromatic CH carbons
~50-55	CH-Br
~40-45	Ar-CH <sub>2</sub>
~35-40	CH-CH <sub>2</sub>

## Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for a solid organic compound like **2-bromo-2,3-dihydro-1H-indene**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:[3]

- Weigh 5-10 mg of the solid sample for  $^1\text{H}$  NMR (20-50 mg for  $^{13}\text{C}$  NMR) and place it in a clean, dry vial.[3]

- Add approximately 0.7-1.0 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ).
- Agitate the vial to dissolve the sample completely.
- If any solid remains, filter the solution or carefully transfer the supernatant to a clean NMR tube.<sup>[3]</sup>
- The final sample volume in the NMR tube should be about 4.5 cm in depth.<sup>[3]</sup>

#### $^1\text{H}$ NMR Acquisition:

- Insert the NMR tube into the spectrometer.
- Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
- Acquire the spectrum using standard parameters, which may include a  $30^\circ$  pulse angle and a recycle delay of 1-2 seconds.
- Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction.
- Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- Integrate the signals to determine the relative ratios of the different types of protons.

#### $^{13}\text{C}$ NMR Acquisition:

- Use the same sample prepared for  $^1\text{H}$  NMR or a more concentrated sample.
- Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum. This will show each unique carbon as a single line.
- Due to the low natural abundance and lower gyromagnetic ratio of  $^{13}\text{C}$ , a larger number of scans will be required compared to  $^1\text{H}$  NMR.

- A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quantitative analysis, especially for quaternary carbons.[\[4\]](#)

## Infrared (IR) Spectroscopy

Thin Solid Film Method:[\[5\]](#)

- Dissolve a small amount (a few mg) of the solid sample in a few drops of a volatile solvent (e.g., methylene chloride or acetone) in a small vial.[\[5\]](#)
- Place a single drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[\[5\]](#)
- Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[\[5\]](#)
- Place the salt plate in the sample holder of the FT-IR spectrometer.
- Acquire the spectrum. A background spectrum of the clean salt plate should be taken first and automatically subtracted from the sample spectrum.
- The typical scanning range is 4000-400  $\text{cm}^{-1}$ .[\[6\]](#)

## Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:[\[7\]](#)

- Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.[\[7\]](#)
- Ensure the solution is free of particulate matter by filtration if necessary.[\[7\]](#)
- Transfer the solution to a GC vial.

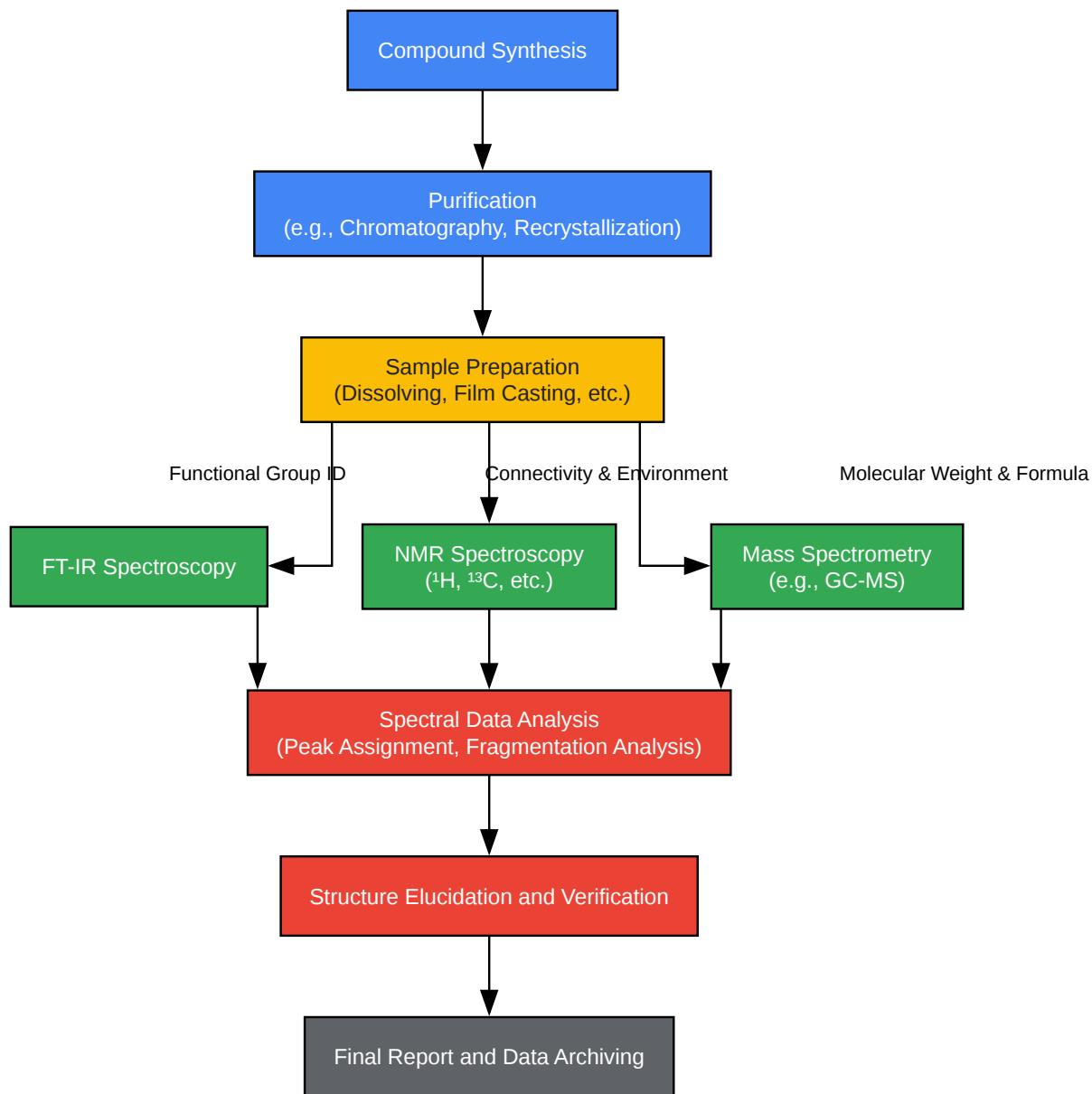
GC-MS Acquisition:[\[8\]](#)[\[9\]](#)

- Inject a small volume (e.g., 1  $\mu\text{L}$ ) of the sample solution into the GC.

- The sample is vaporized in the heated injection port and separated on a capillary column. The temperature program of the GC oven should be optimized to ensure good separation of components.[9]
- The separated components elute from the column and enter the mass spectrometer.
- In the mass spectrometer, the molecules are ionized (typically by electron impact), and the resulting ions are separated by their mass-to-charge ratio.[10]
- A mass spectrum is recorded for each eluting component.

## Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized organic compound.



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Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

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